Dopac

Description

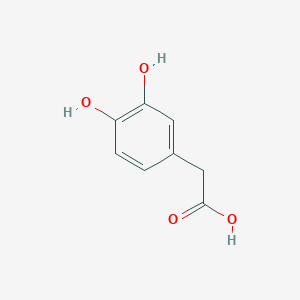

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dihydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3,9-10H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFFZDZCDUFSOFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074430 | |

| Record name | 3,4-Dihydroxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white powder; [Alfa Aesar MSDS], Solid | |

| Record name | 3,4-Dihydroxyphenylacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19723 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3,4-Dihydroxybenzeneacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001336 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4 mg/mL | |

| Record name | 3,4-Dihydroxybenzeneacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001336 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00000082 [mmHg] | |

| Record name | 3,4-Dihydroxyphenylacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19723 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

102-32-9, 60696-39-1 | |

| Record name | DOPAC | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydroxyphenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dihydroxyphenyl)Acetic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01702 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3,4-Dihydroxyphenylacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73191 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dihydroxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydroxyphenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.750 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 60696-39-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DIHYDROXYPHENYLACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KEX5N0R4N5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,4-Dihydroxybenzeneacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001336 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

168 °C | |

| Record name | 2-(3,4-Dihydroxyphenyl)Acetic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01702 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3,4-Dihydroxybenzeneacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001336 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Role of 3,4-Dihydroxyphenylacetic Acid (DOPAC) in Dopamine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the role of 3,4-dihydroxyphenylacetic acid (DOPAC) in the metabolic pathway of dopamine. As a primary catabolite of dopamine, the quantification of this compound serves as a critical indicator of presynaptic dopamine turnover and overall dopaminergic function. This document details the enzymatic processes governing the conversion of dopamine to this compound, summarizes key quantitative data on dopamine and this compound levels in various biological contexts, and provides comprehensive experimental protocols for their measurement. Visual diagrams of the metabolic pathway and experimental workflows are included to facilitate a deeper understanding of the underlying mechanisms and methodologies. This guide is intended to be a valuable resource for researchers and professionals engaged in neuroscience research and the development of therapeutics targeting dopaminergic systems.

Introduction

Dopamine (DA), a central catecholamine neurotransmitter, plays a pivotal role in motor control, motivation, reward, and executive functions.[1] The precise regulation of dopamine levels in the synaptic cleft and within the presynaptic neuron is crucial for maintaining normal neurological function. Dysregulation of the dopaminergic system is implicated in numerous neuropsychiatric and neurodegenerative disorders, including Parkinson's disease, schizophrenia, and addiction.[1][2]

The metabolic breakdown of dopamine is a key component of its regulation. One of the two primary metabolic pathways for dopamine degradation leads to the formation of 3,4-dihydroxyphenylacetic acid (this compound).[3] This process occurs intracellularly within the presynaptic neuron and is catalyzed by a sequence of enzymatic reactions. Consequently, the concentration of this compound is widely regarded as a reliable index of dopamine turnover, reflecting the rate of dopamine synthesis, release, and reuptake.[4] Monitoring this compound levels, often in conjunction with dopamine concentrations, provides invaluable insights into the physiological and pathological states of the dopaminergic system.[5]

The Metabolic Pathway of Dopamine to this compound

The conversion of dopamine to this compound is a two-step enzymatic process that primarily occurs in the cytoplasm of dopaminergic neurons and in glial cells.[6]

-

Oxidative Deamination by Monoamine Oxidase (MAO): Cytoplasmic dopamine that is not sequestered into synaptic vesicles is a substrate for monoamine oxidase (MAO), an enzyme located on the outer mitochondrial membrane.[7] Both isoforms, MAO-A and MAO-B, can metabolize dopamine.[1] MAO catalyzes the oxidative deamination of dopamine to form the intermediate aldehyde, 3,4-dihydroxyphenylacetaldehyde (DOPAL).[8][9]

-

Oxidation by Aldehyde Dehydrogenase (ALDH): The highly reactive and potentially toxic DOPAL is then rapidly oxidized to the more stable carboxylic acid, this compound, by the enzyme aldehyde dehydrogenase (ALDH).[8][10]

This compound can then be further metabolized to homovanillic acid (HVA) by the enzyme catechol-O-methyltransferase (COMT), which is predominantly located in glial cells.[3][6]

Quantitative Data on Dopamine and this compound Levels

The following tables summarize quantitative data on dopamine and this compound concentrations in various brain regions and under different experimental conditions. These values can vary depending on the analytical method, species, and specific experimental setup.

Table 1: Basal Extracellular Levels of Dopamine and this compound in Rat Brain

| Brain Region | Dopamine (nM) | This compound (µM) | Analytical Method | Reference |

| Anterior Striatum | 9.3 ± 0.7 - 14.7 ± 1 | 17.4 ± 2.6 | In Vivo Microdialysis | [6] |

| Striatum | 2.4 (µM) | 10.7 (µM) | In Vivo Microdialysis with HPLC-ED | [11] |

| Striatum | 7 - 20 | Not Reported | In Vivo Microdialysis (ZNF method) | [12] |

Table 2: Effects of Pharmacological Agents on Dopamine and this compound Levels in Rat Brain

| Drug | Brain Region | Change in Dopamine | Change in this compound | Reference |

| Haloperidol (acute) | Prefrontal Cortex, Striatum, Nucleus Accumbens | Increased | Increased | [13] |

| Haloperidol (chronic) | Prefrontal Cortex | Decreased Basal Levels | Decreased | [13] |

| Haloperidol (chronic) | Striatum | No change in basal levels | Decreased | [13] |

| Haloperidol (chronic) | Nucleus Accumbens | No change in basal levels | No change | [13] |

| Reserpine | Spinal Cord, Thalamus, Prefrontal Cortex | Significantly Decreased | Increased (acute phase) | [7] |

| Reserpine | Striatum | ~80% reduction in baseline dialysate | Not Reported | [14] |

Table 3: Dopamine and this compound Turnover Rates in Rat Brain

| Brain Region | This compound Turnover (nmol/g/h) | Reference |

| Corpus Striatum | 23.3 | [8] |

| Mesolimbic Structures | 22.6 | [8] |

Table 4: Basal Levels of Dopamine and this compound in Human Cerebrospinal Fluid (CSF)

| Condition | Dopamine (pg/mL) | This compound (pg/mL) | Reference |

| Healthy Controls | Undetectable | 260 ± 30 | [10] |

| Parkinson's Disease | Undetectable | 110 ± 10 | [10] |

| Huntington's Disease | 18.2 ± 3.4 | 496.1 ± 72.8 | [15] |

| Healthy Controls (pmol/mL) | Not Reported | <1.22 (cut-off) | [16] |

Experimental Protocols

Accurate measurement of dopamine and this compound is fundamental to understanding their roles in health and disease. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) is a widely used, sensitive, and reliable method for the simultaneous quantification of these molecules. In vivo microdialysis is a powerful technique for sampling these neurochemicals from the extracellular fluid of specific brain regions in awake, freely moving animals.

General Workflow for Dopamine and this compound Measurement

Detailed Methodology: HPLC-ED for Brain Tissue

This protocol is a synthesis of established methods for the analysis of dopamine and this compound in brain tissue samples.[3][17][18]

4.2.1. Materials and Reagents

-

Chemicals: Dopamine hydrochloride, 3,4-Dihydroxyphenylacetic acid (this compound), perchloric acid (PCA), sodium phosphate monobasic, EDTA, 1-octanesulfonic acid (OSA), methanol (HPLC grade), ultrapure water.

-

Equipment: HPLC system with a pump, a reverse-phase C18 column, and an electrochemical detector with a glassy carbon working electrode; sonicator; refrigerated centrifuge; microcentrifuge filters (0.22 µm); pH meter.

4.2.2. Sample Preparation

-

Tissue Dissection: Rapidly dissect the brain region of interest (e.g., striatum, nucleus accumbens) on an ice-cold surface. Immediately freeze the tissue on dry ice and store at -80°C until analysis.[19]

-

Homogenization: Weigh the frozen tissue and add a known volume of ice-cold 0.1 M perchloric acid (e.g., 10 volumes of the tissue weight). Homogenize the tissue using a sonicator until no visible tissue clumps remain.[17][19]

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15-20 minutes at 4°C to pellet proteins and cellular debris.[20]

-

Filtration: Carefully collect the supernatant and filter it through a 0.22 µm microcentrifuge filter to remove any remaining particulate matter.[19] The filtered supernatant is now ready for injection into the HPLC system.

4.2.3. HPLC-ED Analysis

-

Mobile Phase Preparation: A typical mobile phase consists of a phosphate buffer (e.g., 0.1 M sodium phosphate), EDTA (e.g., 0.1 mM), an ion-pairing agent like 1-octanesulfonic acid (e.g., 0.5 mM), and an organic modifier like methanol (e.g., 10-15%). The pH is typically adjusted to the acidic range (e.g., pH 3.0).[5]

-

Chromatographic Conditions:

-

Electrochemical Detection: Set the potential of the glassy carbon working electrode to a level sufficient to oxidize dopamine and this compound (e.g., +0.65 to +0.75 V vs. Ag/AgCl reference electrode).

-

Standard Curve: Prepare a series of standard solutions containing known concentrations of dopamine and this compound in 0.1 M perchloric acid. Inject these standards to generate a standard curve by plotting peak area against concentration.

-

Quantification: Inject the prepared tissue samples. Identify the peaks for dopamine and this compound based on their retention times compared to the standards. Quantify the concentration in the samples by interpolating their peak areas from the standard curve. Normalize the results to the initial tissue weight (e.g., ng/mg of tissue).

Detailed Methodology: In Vivo Microdialysis

This protocol outlines the general steps for performing in vivo microdialysis to measure extracellular dopamine and this compound.[11][21]

4.3.1. Materials and Reagents

-

Microdialysis Equipment: Microdialysis probes, guide cannulae, syringe pump, fraction collector.

-

Surgical Equipment: Stereotaxic frame, anesthetic machine, surgical tools.

-

Perfusion Fluid: Artificial cerebrospinal fluid (aCSF) containing physiological concentrations of ions.

-

Animals: Typically rats or mice.

4.3.2. Procedure

-

Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest. Allow the animal to recover from surgery.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula into the target brain region of the awake and freely moving animal.

-

Perfusion and Equilibration: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for a period of time (e.g., 1-2 hours) before collecting baseline samples.

-

Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) into collection vials, often containing a small amount of antioxidant (e.g., perchloric acid) to prevent degradation of catecholamines.

-

Pharmacological Manipulation (Optional): After collecting a stable baseline, administer pharmacological agents systemically or through the microdialysis probe (retrodialysis) and continue collecting samples to observe changes in dopamine and this compound levels.

-

Analysis: Analyze the collected dialysate samples using HPLC-ED as described in the previous section.

-

Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain. Histologically process the brain tissue to verify the correct placement of the microdialysis probe.[21]

Conclusion

3,4-Dihydroxyphenylacetic acid is a pivotal metabolite in the intracellular degradation of dopamine. The measurement of this compound, particularly the this compound/dopamine ratio, provides a robust and widely utilized index of dopamine turnover and presynaptic dopaminergic activity. Understanding the nuances of the dopamine-to-DOPAC metabolic pathway and mastering the analytical techniques for its quantification are essential for researchers and drug development professionals. The methodologies and data presented in this guide offer a comprehensive resource to support the investigation of the dopaminergic system in both fundamental research and the pursuit of novel therapeutic interventions for a range of neurological and psychiatric disorders.

References

- 1. Molecular, Neurochemical, and Behavioral Hallmarks of Reserpine as a Model for Parkinson's Disease: New Perspectives to a Long‐Standing Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and me... [protocols.io]

- 4. researchgate.net [researchgate.net]

- 5. Dopamine measurement by HPLC [protocols.io]

- 6. Quantitative microdialysis of dopamine in the striatum: effect of circadian variation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reserpine causes biphasic nociceptive sensitivity alteration in conjunction with brain biogenic amine tones in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Turnover of acid dopamine metabolites in striatal and mesolimbic tissue of the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CSF and plasma concentrations of free norepinephrine, dopamine, 3,4-dihydroxyphenylacetic acid (this compound), 3,4-dihydroxyphenylalanine (DOPA), and epinephrine in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. besjournal.com [besjournal.com]

- 12. Evidence on extracellular dopamine level in rat striatum: implications for the validity of quantitative microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Haloperidol given chronically decreases basal dopamine in the prefrontal cortex more than the striatum or nucleus accumbens as simultaneously measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Reserpine enhances amphetamine stereotypies without increasing amphetamine-induced changes in striatal dialysate dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Increased cerebrospinal fluid dopamine and 3,4-dihydroxyphenylacetic acid levels in Huntington's disease: evidence for an overactive dopaminergic brain transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cerebrospinal fluid biomarkers of central dopamine deficiency predict Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Determination of dopamine and its acidic metabolites in brain tissue by HPLC with electrochemical detection in a single run after minimal sample pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. cores.emory.edu [cores.emory.edu]

- 20. protocols.io [protocols.io]

- 21. benchchem.com [benchchem.com]

The Neurochemical Significance of 3,4-Dihydroxyphenylacetic Acid (DOPAC) Levels: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dihydroxyphenylacetic acid (DOPAC) is a primary and direct metabolite of the neurotransmitter dopamine, formed via oxidative deamination by monoamine oxidase (MAO).[1][2] As such, its levels in various biological matrices, including brain tissue, cerebrospinal fluid (CSF), and extracellular fluid, serve as a critical indicator of presynaptic dopamine metabolism and turnover.[2][3] The quantification of this compound provides valuable insights into the dynamic state of the dopaminergic system, reflecting the balance between dopamine synthesis, storage, release, and degradation. Alterations in this compound concentrations are implicated in the pathophysiology of numerous neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and depression, making it a key biomarker in both basic and clinical research.[4][5][6] This technical guide provides a comprehensive overview of the neurochemical significance of this compound levels, detailed experimental protocols for its measurement, and a summary of key quantitative findings in various conditions.

Introduction: The Role of this compound in Dopaminergic Neurotransmission

Dopamine, a central catecholamine neurotransmitter, exerts its physiological effects through synaptic release and interaction with postsynaptic receptors. The termination of dopaminergic signaling is primarily achieved through reuptake into the presynaptic terminal via the dopamine transporter (DAT). Once in the presynaptic cytoplasm, dopamine is either repackaged into synaptic vesicles by the vesicular monoamine transporter 2 (VMAT2) or catabolized by MAO, an enzyme located on the outer mitochondrial membrane.[7]

The action of MAO on dopamine produces the highly reactive intermediate, 3,4-dihydroxyphenylacetaldehyde (DOPAL), which is rapidly detoxified by aldehyde dehydrogenase (ALDH) to form this compound.[2][8] Therefore, this compound levels are intrinsically linked to the activity of both MAO and ALDH and are considered a reliable index of intraneuronal dopamine turnover.[2] It is crucial to distinguish this compound from homovanillic acid (HVA), the other major dopamine metabolite. While this compound is formed intraneuronally, HVA is primarily produced extraneuronally from both this compound and 3-methoxytyramine (3-MT) via the action of catechol-O-methyltransferase (COMT).[1][9] Thus, the ratio of this compound to dopamine can provide a more direct measure of presynaptic dopamine metabolism.[10]

Signaling Pathways and Logical Relationships

Dopamine Metabolism Pathway

The metabolic cascade leading to the formation of this compound and its subsequent conversion to HVA is a well-defined enzymatic pathway. The initial and rate-limiting step in dopamine degradation to this compound is catalyzed by MAO.

Relationship Between Dopamine Release and this compound Formation

The concentration of this compound in the extracellular space is influenced by the dynamics of dopamine release, reuptake, and intracellular metabolism. This diagram illustrates the interplay of these processes at the dopaminergic synapse.

Quantitative Data on this compound Levels in Health and Disease

The following tables summarize representative quantitative data on this compound levels from preclinical and clinical studies. These values can vary significantly based on the analytical method, species, brain region, and disease state.

Preclinical Studies

| Species | Brain Region | Condition | This compound Level | Dopamine Level | This compound/DA Ratio | Reference |

| Rat | Striatum | Control | 10.7 µmol/L (in microdialysate) | 2.4 µmol/L (in microdialysate) | 4.46 | [11] |

| Mouse | Substantia Nigra | Control | ~1.8-2.2 pmol | ~4.1-4.8 pmol | ~0.44-0.46 | [12] |

| Mouse | Striatum | Control | ~7.1-7.5 pmol/mg tissue | - | - | [12] |

| Mouse | Striatum | MPTP-treated (7 days) | Decreased | Decreased | Increased | [13] |

| Squirrel Monkey | Striatum | L-DOPA treated | Increased | Increased | Increased | [14] |

| Squirrel Monkey | Substantia Nigra | L-DOPA treated | Increased | Increased | Increased | [14] |

Clinical Studies

| Population | Sample Type | Condition | This compound Level | Key Finding | Reference |

| Human | Cerebrospinal Fluid (CSF) | Preclinical Parkinson's Disease | Lower levels in individuals who later developed PD | Low CSF this compound (and DOPA) predicted development of clinical PD.[5] | [5] |

| Human | Anterior Cingulate Cortex (post-mortem) | Schizophrenia | Decreased compared to controls | Suggests altered dopamine metabolism in this brain region in schizophrenia.[6] | [6] |

| Human | Cerebrospinal Fluid (CSF) | Schizophrenia (on neuroleptics) | Elevated | Levels decreased after withdrawal of neuroleptic treatment.[15] | [15] |

| Human | Urine | Depressed Suicide Attempters | Decreased | Suggests decreased overall dopamine turnover in depression.[16] | [16] |

| Human | Putamen (post-mortem) | Parkinson's Disease | Severely decreased | Reflects the profound loss of dopaminergic terminals.[17] | [17] |

Experimental Protocols for this compound Measurement

The accurate quantification of this compound requires sensitive and specific analytical techniques due to its low concentrations in biological samples and the presence of potentially interfering substances. High-performance liquid chromatography with electrochemical detection (HPLC-ECD) is the most commonly employed method.[11][18][19] Microdialysis is a powerful in vivo sampling technique that allows for the continuous monitoring of extracellular this compound levels in specific brain regions of freely moving animals.[11][20][21]

In Vivo Microdialysis Coupled with HPLC-ECD

This protocol provides a general framework for the measurement of extracellular this compound in the brain of a live animal.

4.1.1. Materials and Reagents

-

Microdialysis probes (e.g., BASi or CMA)

-

Stereotaxic apparatus

-

Surgical instruments

-

Perfusion pump

-

Fraction collector

-

HPLC system with an electrochemical detector

-

Reversed-phase C18 column

-

Artificial cerebrospinal fluid (aCSF)

-

Mobile phase (e.g., phosphate buffer containing methanol, EDTA, and an ion-pairing agent like sodium 1-octanesulfonate)

-

This compound, dopamine, and HVA standards

-

Perchloric acid

4.1.2. Experimental Workflow

References

- 1. 3,4-Dihydroxyphenylacetic acid - Wikipedia [en.wikipedia.org]

- 2. Dihydroxyphenylacetic (this compound) - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]

- 3. This compound - ZRT Laboratory (Urinary Neurotransmitters) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 4. dm6health.com [dm6health.com]

- 5. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 6. Decreased this compound in the anterior cingulate cortex of individuals with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Research Portal [iro.uiowa.edu]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Metabolism of Dopamine in Nucleus Accumbens Astrocytes Is Preserved in Aged Mice Exposed to MPTP [frontiersin.org]

- 11. besjournal.com [besjournal.com]

- 12. Initial Molecular Mechanisms of the Pathogenesis of Parkinson’s Disease in a Mouse Neurotoxic Model of the Earliest Preclinical Stage of This Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Monoamine oxidase-dependent metabolism of dopamine in the striatum and substantia nigra of L-DOPA-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Decrease in dopamine, its metabolites and noradrenaline in cerebrospinal fluid of schizophrenic patients after withdrawal of long-term neuroleptic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. acnp.org [acnp.org]

- 17. Determinants of buildup of the toxic dopamine metabolite DOPAL in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and me... [protocols.io]

- 19. Determination of dopamine and its acidic metabolites in brain tissue by HPLC with electrochemical detection in a single run after minimal sample pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Estimating extracellular concentrations of dopamine and 3,4-dihydroxyphenylacetic acid in nucleus accumbens and striatum using microdialysis: relationships between in vitro and in vivo recoveries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. news-medical.net [news-medical.net]

The Definitive Guide to 3,4-Dihydroxyphenylacetic Acid (DOPAC) in Central Nervous System Research

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-Dihydroxyphenylacetic acid (DOPAC), a principal metabolite of the neurotransmitter dopamine. An understanding of this compound's formation, catabolism, and quantification is critical for research into dopaminergic neurotransmission and the development of novel therapeutics for a range of neurological and psychiatric disorders. This document details the core aspects of this compound's function within the central nervous system (CNS), presents quantitative data on its concentration in key brain regions, and outlines detailed experimental protocols for its accurate measurement.

The Role of this compound in Dopamine Metabolism

This compound is a primary catabolite of dopamine, formed predominantly within the presynaptic neuron.[1][2] Its concentration is a key indicator of presynaptic dopamine levels and turnover.[1] The metabolic cascade leading to and from this compound is governed by a series of enzymatic reactions, primarily involving Monoamine Oxidase (MAO) and Aldehyde Dehydrogenase (ALDH) for its formation, and Catechol-O-Methyltransferase (COMT) for its subsequent degradation to Homovanillic Acid (HVA).[3][4]

Synthesis of this compound

Cytosolic dopamine that is not sequestered into synaptic vesicles is susceptible to metabolism. The initial and rate-limiting step in the formation of this compound is the oxidative deamination of dopamine by MAO, an enzyme located on the outer mitochondrial membrane, to produce 3,4-dihydroxyphenylacetaldehyde (DOPAL).[5] DOPAL is a highly reactive aldehyde that is rapidly converted to the more stable this compound by the action of ALDH.[1][5] Because both MAO and ALDH are primarily located within the neuron, this compound levels are considered a reliable index of intraneuronal dopamine metabolism.[1][2]

Catabolism of this compound

This compound can be further metabolized to HVA by the enzyme COMT.[3] This O-methylation reaction can occur both intra- and extraneuronally. The sequential action of MAO and then COMT on dopamine results in the formation of HVA, which is a major end-product of dopamine metabolism.[3][4]

This compound as a Biomarker of Dopamine Turnover

The measurement of this compound, often in conjunction with dopamine and HVA, serves as a crucial tool for assessing the functional status of dopaminergic neurons. The ratio of this compound to dopamine is frequently used as an index of dopamine turnover, providing insights into the rate of dopamine synthesis, release, and metabolism.[6] An elevated this compound/dopamine ratio can signify increased presynaptic dopamine metabolism.[6] It is important to note that changes in this compound levels can reflect alterations in either MAO activity or the availability of cytosolic dopamine.

Quantitative Analysis of this compound in the CNS

The concentration of this compound varies across different regions of the brain, reflecting the density of dopaminergic innervation. The following tables summarize representative quantitative data for this compound and dopamine levels in various brain regions from preclinical and clinical studies.

| Brain Region | Dopamine (ng/mg protein) | This compound (ng/mg protein) | This compound/Dopamine Ratio | Species | Reference |

| Striatum | 22.16 ± 4.4 | 3.26 ± 0.3 | 0.147 | Mouse | [6] |

| Prefrontal Cortex | ~1.5 | ~0.3 | ~0.2 | Rat | [7] |

| Hippocampus | ~0.2 | ~0.05 | ~0.25 | Rat | [7] |

| Substantia Nigra | - | - | - | Monkey | [1] |

| Nucleus Accumbens | - | - | - | Rat | [8] |

Table 1: Basal Levels of Dopamine and this compound in Rodent Brain Regions. Concentrations are expressed as nanograms per milligram of protein.

| Condition | Brain Region | Dopamine | this compound | this compound/Dopamine Ratio | Species | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Control | Striatum | - | - | - | Monkey |[1] | | L-DOPA (40 mg/kg) | Striatum | Increased | Increased | Increased | Monkey |[1] | | L-DOPA + Clorgyline (MAO-A Inhibitor) | Striatum | Further Increased | Reduced | Reduced | Monkey |[1] | | L-DOPA + Deprenyl (MAO-B Inhibitor) | Striatum | Further Increased | Reduced | Reduced | Monkey |[1] | | Control | Striatum | 0.34 ± 0.04 pmol/20 min | - | - | Rat |[9] | | Chronic Clorgyline (MAO-A Inhibitor) | Striatum | 0.90 ± 0.12 pmol/20 min | Reduced | - | Rat |[9] | | Chronic Deprenyl (MAO-B Inhibitor) | Striatum | 0.88 ± 0.10 pmol/20 min | No Change | - | Rat |[9] |

Table 2: Effects of Pharmacological Manipulations on Dopamine and this compound Levels.

| Fluid | This compound (ng/mL) | HVA (ng/mL) | Subject | Reference |

| Cerebrospinal Fluid (CSF) | 0.181 (L. monocytogenes) | 0.023 (L. monocytogenes) | Human | [10] |

| Cerebrospinal Fluid (CSF) | 0.022 (HSV) | 0.0136 (HSV) | Human | [10] |

| Cerebrospinal Fluid (CSF) | Decreased in Parkinson's Disease | - | Human | [2] |

Table 3: this compound Concentrations in Human Cerebrospinal Fluid.

Experimental Protocols for this compound Measurement

The accurate quantification of this compound in biological samples is predominantly achieved using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).[11][12][13] For in vivo studies, microdialysis is a powerful technique for sampling extracellular this compound in specific brain regions of freely moving animals.[14][15]

Sample Preparation from Brain Tissue

-

Dissection and Homogenization: Rapidly dissect the brain region of interest on a cold plate. Homogenize the tissue in a solution of 0.1 N perchloric acid (HClO4) to precipitate proteins and prevent enzymatic degradation.[16] A common ratio is 10-20 volumes of acid to tissue weight.

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 13,000 RPM) for 10 minutes at 4°C to pellet the precipitated proteins.[17]

-

Supernatant Collection: Carefully collect the supernatant, which contains the analytes of interest.

-

Filtration (Optional but Recommended): Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter that could interfere with the HPLC system.

-

Storage: The samples can be directly injected into the HPLC system or stored at -80°C for later analysis.

In Vivo Microdialysis

-

Probe Implantation: Stereotaxically implant a microdialysis probe into the desired brain region of an anesthetized animal.[14]

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1.5 µL/min).[14]

-

Sample Collection: Collect the dialysate at regular intervals (e.g., every 20 minutes) in collection vials containing a small amount of antioxidant (e.g., acetic acid) to prevent degradation.[14][18]

-

Analysis: Directly inject the collected dialysate into the HPLC-ED system.

HPLC-ED Analysis

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column is typically used.[11][17]

-

Mobile Phase: An isocratic mobile phase consisting of a citrate-phosphate buffer at an acidic pH (e.g., 4.25), an ion-pairing agent (e.g., octane sulfonic acid), and an organic modifier (e.g., methanol) is commonly employed.[11][19]

-

Flow Rate: A flow rate of around 1.0 mL/min is standard.

-

-

Electrochemical Detection:

-

Quantification:

-

Standard Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards into the HPLC-ED system to generate a standard curve by plotting peak area against concentration.

-

Sample Analysis: Inject the prepared brain tissue supernatants or microdialysates. The concentration of this compound in the samples is determined by comparing their peak areas to the standard curve.

-

Visualizing Dopaminergic Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in this compound-related research.

Caption: Dopamine Metabolism Pathway.

Caption: Experimental Workflow for Dopamine Turnover.

Caption: Major Dopaminergic Pathways in the Brain.

References

- 1. Monoamine oxidase-dependent metabolism of dopamine in the striatum and substantia nigra of L-DOPA-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CSF and plasma concentrations of free norepinephrine, dopamine, 3,4-dihydroxyphenylacetic acid (this compound), 3,4-dihydroxyphenylalanine (DOPA), and epinephrine in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The significance of homovanillic acid and 3,4-dihydroxyphenylacetic acid concentrations in human lumbar cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. en.humanmetabolome.com [en.humanmetabolome.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. SIMULTANEOUS QUANTIFICATION OF DOPAMINE, 5-HYDROXYTRYPTAMINE AND FOUR METABOLICALLY RELATED COMPOUNDS BY MEANS OF REVERSED-PHASE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY WITH ELECTROCHEMICAL DETECTION - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of long-term treatment with selective monoamine oxidase A and B inhibitors on dopamine release from rat striatum in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cerebrospinal Fluid Concentrations of Biogenic Amines: Potential Biomarkers for Diagnosis of Bacterial and Viral Meningitis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. mdpi.com [mdpi.com]

- 13. Determination of dopamine and its acidic metabolites in brain tissue by HPLC with electrochemical detection in a single run after minimal sample pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. besjournal.com [besjournal.com]

- 15. Quantitative microdialysis of dopamine in the striatum: effect of circadian variation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tools.thermofisher.com [tools.thermofisher.com]

- 18. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Simultaneous determination of dopamine, this compound and homovanillic acid. Direct injection of supernatants from brain tissue homogenates in a liquid chromatography--electrochemical detection system [pubmed.ncbi.nlm.nih.gov]

The Nexus of Dopaminergic Activity: A Technical Guide to DOPAC as a Core Biomarker

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of neuroscience and neuropharmacology, understanding the dynamics of dopaminergic systems is paramount for elucidating the mechanisms of neurological and psychiatric disorders and for the development of effective therapeutics. Dopamine (DA), a critical catecholamine neurotransmitter, governs a vast array of physiological processes, including motor control, motivation, reward, and cognition.[1] The activity of dopaminergic neurons is tightly regulated, and dysregulation is implicated in pathologies such as Parkinson's disease, schizophrenia, and addiction.[2] A key metabolite in the catabolism of dopamine is 3,4-dihydroxyphenylacetic acid (DOPAC). The concentration of this compound, and particularly its ratio to dopamine, serves as a crucial index of dopaminergic neuron activity, providing a window into the synthesis, release, and metabolism of this vital neurotransmitter. This technical guide offers an in-depth exploration of the relationship between this compound and dopaminergic neuron activity, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological and methodological frameworks.

The Metabolic Journey from Dopamine to this compound

Dopamine, once released into the synaptic cleft, is cleared through two primary mechanisms: reuptake into the presynaptic neuron via the dopamine transporter (DAT) or enzymatic degradation.[3] A significant portion of intracellular dopamine that is not sequestered into synaptic vesicles is metabolized by a cascade of enzymes. The primary pathway for the formation of this compound involves two key enzymes: monoamine oxidase (MAO) and aldehyde dehydrogenase (ALDH).[4][5]

Initially, dopamine is oxidized by MAO, an enzyme located on the outer mitochondrial membrane, to form 3,4-dihydroxyphenylacetaldehyde (DOPAL).[6][7] DOPAL is a highly reactive and potentially toxic intermediate.[6] Subsequently, DOPAL is rapidly detoxified by ALDH, which oxidizes it to the more stable and less reactive this compound.[5][8] this compound can then be further metabolized by catechol-O-methyltransferase (COMT) to homovanillic acid (HVA), or it can be transported out of the neuron.[9] The level of this compound within a brain region is therefore a direct reflection of the rate of dopamine metabolism and is often used as an indicator of dopamine turnover.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. besjournal.com [besjournal.com]

- 3. Haloperidol given chronically decreases basal dopamine in the prefrontal cortex more than the striatum or nucleus accumbens as simultaneously measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dopamine metabolism in the striatum of hemiparkinsonian model rats with dopaminergic grafts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Concurrent on-line analysis of striatal ascorbate, dopamine and dihydroxyphenylacetic acid concentrations by in vivo voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices [bio-protocol.org]

- 9. Turnover of acid dopamine metabolites in striatal and mesolimbic tissue of the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitative microdialysis of dopamine in the striatum: effect of circadian variation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physiological Significance of DOPAC: A Technical Guide for Researchers

An In-depth Examination of 3,4-Dihydroxyphenylacetic Acid in Neuronal Function and Disease

Abstract

3,4-Dihydroxyphenylacetic acid (DOPAC) has long been considered a mere catabolite of dopamine, relegated to the role of a biological marker for dopamine turnover. However, emerging evidence suggests a more complex and potentially active role for this compound within the central nervous system. This technical guide provides a comprehensive overview of the physiological functions of this compound, synthesizing current knowledge for researchers, scientists, and drug development professionals. We delve into its metabolic pathways, its utility as an indicator of presynaptic dopamine dynamics, and its potential as a signaling molecule. This document consolidates quantitative data on this compound levels and turnover, details key experimental protocols for its measurement, and presents signaling and metabolic pathways in standardized visual formats to facilitate a deeper understanding of this intriguing molecule.

Introduction: Beyond a Simple Metabolite

This compound is a primary metabolite of the neurotransmitter dopamine, formed through the action of monoamine oxidase (MAO).[1][2] For decades, its measurement has been a cornerstone of research into dopaminergic systems, providing a valuable window into the rate of dopamine synthesis, release, and metabolism.[3] While its role as an indicator of dopamine turnover is well-established, recent investigations have begun to explore the possibility that this compound itself may possess intrinsic biological activity, including the modulation of protein aggregation and potential, yet undiscovered, signaling functions.[4][5] This guide aims to provide a detailed exploration of the known physiological functions of this compound, moving beyond its classical depiction as an inert byproduct.

The Metabolic Journey of this compound

This compound is synthesized intracellularly from dopamine that has not been packaged into synaptic vesicles or has been taken back up from the synaptic cleft.[2][6] The primary enzymatic pathway involves the deamination of dopamine by monoamine oxidase (MAO) to form 3,4-dihydroxyphenylacetaldehyde (DOPAL).[7][8] DOPAL is a highly reactive and potentially neurotoxic intermediate that is rapidly detoxified by aldehyde dehydrogenase (ALDH) to produce this compound.[7][9]

This compound can then be further metabolized by catechol-O-methyltransferase (COMT) to form homovanillic acid (HVA), another major dopamine metabolite.[1][4] Alternatively, this compound can be conjugated. The balance between these pathways can provide insights into the relative activities of MAO and COMT.

Signaling Pathway: Dopamine Metabolism to this compound and HVA

Caption: Metabolic pathway of dopamine to this compound and HVA.

This compound as an Index of Dopamine Turnover

The concentration of this compound in brain tissue and cerebrospinal fluid is widely used as an indicator of presynaptic dopamine turnover.[10][11] Since this compound is primarily formed from cytoplasmic dopamine that has not been released, its levels are thought to reflect the rate of dopamine synthesis and degradation within the presynaptic terminal.[2][6] The ratio of this compound to dopamine (this compound/DA) is often used to estimate the rate of dopamine metabolism, independent of the density of dopaminergic nerve terminals.[10] An elevated this compound/DA ratio can signify increased dopamine turnover, which may occur as a compensatory mechanism in response to neuronal damage or in certain pathological states.[12]

Quantitative Data on this compound

The following tables summarize reported concentrations and turnover rates of this compound in various brain regions from rodent studies. It is important to note that these values can vary depending on the specific animal model, analytical technique, and experimental conditions.

| Brain Region | This compound Concentration (nmol/g tissue) | Reference |

| Corpus Striatum | 23.3 | [13] |

| Mesolimbic Structures | 22.6 | [13] |

| Hippocampus | ~1.0-2.0 | [14] |

| Amygdala | ~1.5-2.5 | [14] |

| Hypothalamus | ~1.0-2.0 | [14] |

| Brain Region | This compound Turnover Rate (nmol/g/h) | Reference |

| Corpus Striatum | 23.3 | [13] |

| Mesolimbic Structures | 22.6 | [13] |

Potential Physiological Functions Beyond Metabolism

While the primary role of this compound is linked to dopamine metabolism, several lines of evidence suggest it may have other physiological functions.

Interaction with α-Synuclein

Recent studies have shown that this compound can interact with α-synuclein, a protein implicated in the pathogenesis of Parkinson's disease.[4] At low concentrations, this compound has been found to bind non-covalently to α-synuclein, preventing its fibrillation.[4][15] Oxidized this compound can also bind to monomeric α-synuclein.[4] This interaction suggests a potential neuroprotective role for this compound in modulating the aggregation of this key pathological protein. Further research is needed to fully elucidate the in vivo relevance of this interaction.

A Putative Signaling Molecule

The high extracellular concentration of this compound, estimated to be approximately 300 times higher than extracellular dopamine, has led to the hypothesis that it may have an undiscovered regulatory or signaling role.[5] It has been proposed that a significant portion of newly synthesized dopamine is immediately converted to this compound and secreted into the extracellular space, suggesting a dedicated synthesis and release mechanism that is distinct from vesicular dopamine release.[5] The specific receptors or transporters that might mediate such a signaling function remain to be identified.

Experimental Protocols for this compound Measurement

Accurate quantification of this compound is crucial for studying dopaminergic function. The following sections detail the methodologies for two widely used techniques: in vivo microdialysis and high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

In Vivo Microdialysis

In vivo microdialysis allows for the continuous sampling of extracellular fluid from specific brain regions in awake, freely moving animals.[16][17]

Experimental Workflow: In Vivo Microdialysis for this compound Measurement

Caption: Workflow for in vivo microdialysis and subsequent analysis.

Methodology:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the animal (e.g., isoflurane, ketamine/xylazine).[17]

-

Place the animal in a stereotaxic frame.

-

Expose the skull and drill a small hole over the target brain region (e.g., striatum, nucleus accumbens).[16][17]

-

Slowly lower a guide cannula to the desired coordinates.

-

Secure the guide cannula to the skull using dental cement and anchor screws.[17]

-

Allow the animal to recover for at least 5-7 days post-surgery.[17]

-

-

Microdialysis Probe Insertion and Perfusion:

-

On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.[16]

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[16][17]

-

Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline.[17]

-

-

Sample Collection:

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

HPLC-ECD is a highly sensitive and selective method for quantifying monoamines and their metabolites, including this compound.[19][20][21]

Methodology:

-

Sample Preparation:

-

For brain tissue samples, homogenize the tissue in a suitable buffer (e.g., 0.1 M perchloric acid) and centrifuge to precipitate proteins.[19]

-

Microdialysate samples can often be injected directly after collection or with minimal dilution.[18]

-

Filter the supernatant or dialysate through a 0.22 µm filter before injection.

-

-

Chromatographic Separation:

-

Use a reverse-phase C18 column for separation.[22]

-

The mobile phase typically consists of an aqueous buffer (e.g., sodium phosphate or citrate), an ion-pairing agent (e.g., octanesulfonic acid), an organic modifier (e.g., methanol), and a chelating agent (e.g., EDTA).[19][23] The exact composition should be optimized for the specific application.

-

-

Electrochemical Detection:

-

Set the potential of the electrochemical detector (e.g., glassy carbon electrode) to an optimal voltage for the oxidation of this compound (typically +0.6 to +0.8 V vs. Ag/AgCl reference electrode).[23]

-

-

Quantification:

-

Generate a standard curve with known concentrations of this compound.

-

Quantify the amount of this compound in the samples by comparing the peak area to the standard curve.[19]

-

Conclusion and Future Directions

This compound is far more than an inert metabolite of dopamine. It serves as a critical tool for understanding presynaptic dopamine dynamics and may possess intrinsic biological activities that are yet to be fully characterized. The interaction of this compound with α-synuclein opens up new avenues for research into neuroprotective strategies for synucleinopathies. Furthermore, the high extracellular concentration of this compound strongly suggests a potential signaling role that warrants further investigation.

Future research should focus on identifying the molecular targets of this compound to elucidate its potential signaling pathways. Advanced analytical techniques with higher temporal and spatial resolution will be instrumental in unraveling the dynamic interplay between dopamine release, this compound formation, and their respective physiological effects. A deeper understanding of the physiological functions of this compound will undoubtedly provide new insights into the complexities of the dopaminergic system in both health and disease, paving the way for novel therapeutic interventions.

References

- 1. 3,4-Dihydroxyphenylacetic acid - Wikipedia [en.wikipedia.org]

- 2. 3,4-Dihydroxyphenylacetic acid (this compound) - Neurotransmitters - Lab Results explained | HealthMatters.io [healthmatters.io]

- 3. Dihydroxyphenylacetic Acid | Rupa Health [rupahealth.com]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound distribution and regulation in striatal dopaminergic varicosities and extracellular space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. blog.healthmatters.io [blog.healthmatters.io]

- 7. Dopamine-Derived Biological Reactive Intermediates and Protein Modifications: Implications for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Human Metabolome Database: Showing metabocard for 3,4-Dihydroxybenzeneacetic acid (HMDB0001336) [hmdb.ca]

- 10. Frontiers | Metabolism of Dopamine in Nucleus Accumbens Astrocytes Is Preserved in Aged Mice Exposed to MPTP [frontiersin.org]

- 11. The significance of homovanillic acid and 3,4-dihydroxyphenylacetic acid concentrations in human lumbar cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Increased caudate dopamine turnover may contribute to the recovery of motor function in marmosets treated with the dopaminergic neurotoxin MPTP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Turnover of acid dopamine metabolites in striatal and mesolimbic tissue of the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. At Low Concentrations, 3,4-Dihydroxyphenylacetic acid (this compound) Binds Non-covalently to α-Synuclein and Prevents Its Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. besjournal.com [besjournal.com]

- 19. High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and me... [protocols.io]

- 20. Determination of dopamine and its acidic metabolites in brain tissue by HPLC with electrochemical detection in a single run after minimal sample pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Microdialysis with radiometric monitoring of -[β-11C]DOPA to assess dopaminergic metabolism: effect of inhibitors of -amino acid decarboxylase, monoamine oxidase, and catechol-O-methyltransferase on rat striatal dialysate - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

DOPAC Pathways in Different Brain Regions: An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive overview of the metabolic pathways of 3,4-dihydroxyphenylacetic acid (DOPAC), a primary metabolite of dopamine, across various key brain regions. It is designed for researchers, scientists, and professionals in drug development seeking a deeper understanding of dopamine turnover and its implications in neuroscience. This document details the enzymatic processes governing this compound formation, presents quantitative data on its concentration and turnover rates in the prefrontal cortex, basal ganglia, and nucleus accumbens, and outlines the state-of-the-art experimental protocols for its measurement. Furthermore, this guide illustrates the core signaling pathways and experimental workflows through detailed diagrams to facilitate a clear and comparative understanding of this compound's role in neural function.

Introduction: The Significance of this compound in Dopaminergic Neurotransmission

Dopamine (DA) is a critical neurotransmitter implicated in a wide array of central nervous system functions, including motor control, motivation, reward, and executive functions.[1] The precise regulation of dopamine levels is paramount for maintaining normal brain function. The metabolism of dopamine is a key component of this regulation, and 3,4-dihydroxyphenylacetic acid (this compound) is a major catabolite. The concentration of this compound and its ratio to dopamine (this compound/DA) are widely utilized as indices of dopamine utilization and turnover.[2][3] An understanding of this compound pathways is therefore essential for research into neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and addiction, as well as for the development of novel therapeutic agents targeting the dopaminergic system.[4][5]

This guide will delve into the specifics of this compound metabolism, its regional brain distribution, and the methodologies employed for its quantification.

The Metabolic Pathway of this compound Formation

The formation of this compound from dopamine is a two-step enzymatic process that primarily occurs within the presynaptic neuron following dopamine reuptake from the synaptic cleft.

-

Oxidative Deamination by Monoamine Oxidase (MAO): Cytoplasmic dopamine is first metabolized by monoamine oxidase (MAO), an enzyme located on the outer mitochondrial membrane. This reaction converts dopamine into 3,4-dihydroxyphenylacetaldehyde (DOPAL).[1][4] Both isoforms of MAO, MAO-A and MAO-B, can effectively metabolize dopamine.[1]

-

Conversion to this compound by Aldehyde Dehydrogenase (ALDH): DOPAL is then rapidly converted to this compound by the enzyme aldehyde dehydrogenase (ALDH).[4]

This compound can then be further metabolized to homovanillic acid (HVA) by the enzyme catechol-O-methyltransferase (COMT), primarily in glial cells after being transported out of the neuron.[3][6]

Quantitative Analysis of this compound in Key Brain Regions

The concentration and turnover of this compound vary significantly across different brain regions, reflecting the diverse roles and regulatory mechanisms of the dopaminergic system. The following tables summarize quantitative data on this compound levels and turnover rates in the prefrontal cortex, basal ganglia (striatum), and nucleus accumbens.

Table 1: this compound Turnover Rates in Different Brain Regions

| Brain Region | Turnover Rate (ng/g/min) | Species | Reference |

| Nucleus Accumbens | 115 | Rat | [7] |

| Ventral Tegmentum | 9 | Rat | [7] |

Data presented as mean values.

Table 2: Effects of Pharmacological Agents on this compound Concentrations

| Brain Region | Drug | Dose | Effect on this compound | Species | Reference |

| Nucleus Accumbens | Reserpine | 5 mg/kg | Elevated | Rat | [7] |

| Ventral Tegmentum | Reserpine | 5 mg/kg | Markedly Elevated | Rat | [7] |

| Nucleus Accumbens | Neuroleptics (Thioridazine, Sulpiride, Clozapine) | - | Elevated | Rat | [7] |

| Ventral Tegmentum | Neuroleptics (Thioridazine, Sulpiride, Clozapine) | - | Elevated | Rat | [7] |

| Ventral Tegmentum | γ-Butyrolactone | 750 mg/kg | Significant Decrease | Rat | [7] |

| Nucleus Accumbens | γ-Butyrolactone | 750 mg/kg | No Significant Alteration | Rat | [7] |

This table provides a qualitative summary of the reported effects.

Experimental Protocols for this compound Measurement

The accurate quantification of this compound in brain tissue and extracellular fluid is crucial for understanding dopaminergic function. The combination of in vivo microdialysis for sample collection and high-performance liquid chromatography with electrochemical detection (HPLC-ECD) for analysis is the gold standard methodology.

In Vivo Microdialysis

Microdialysis is a technique used to sample extracellular molecules from living tissue.[8][9] A semi-permeable probe is inserted into the target brain region and perfused with an artificial cerebrospinal fluid (aCSF). Small molecules, including this compound, diffuse across the membrane into the perfusate, which is then collected for analysis.[9]

Detailed Protocol:

-

Probe Implantation:

-

Anesthetize the subject animal (e.g., rat) and place it in a stereotaxic frame.

-

Surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens, prefrontal cortex).

-

Secure the cannula with dental cement and allow for a recovery period of at least 24-48 hours.

-

-

Microdialysis Experiment:

-

On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

-

Connect the probe to a microinfusion pump and perfuse with aCSF at a constant flow rate (e.g., 1-2 µL/min).[10]

-

Allow a stabilization period of 2-3 hours for the tissue to equilibrate.

-

Collect baseline dialysate samples at regular intervals (e.g., every 15-20 minutes).[10]

-

Administer experimental compounds (e.g., drugs) and continue collecting samples.

-

Collected samples can be analyzed immediately (on-line) or stored at -80°C for later analysis.[9][11]

-

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

HPLC-ECD is a highly sensitive method for quantifying monoamines and their metabolites.[12][13] It separates compounds in a liquid sample and then detects them based on their electrochemical properties.

Detailed Protocol:

-

Sample Preparation (for post-mortem tissue):

-

Dissect the brain region of interest on an ice-cold surface.

-

Homogenize the tissue in a solution such as ice-cold 0.1 M perchloric acid.

-

Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C.

-

Filter the supernatant before injection into the HPLC system.

-

-

Chromatographic Separation:

-

Inject the dialysate or prepared tissue sample into the HPLC system.

-

Use a reverse-phase C18 column for separation.

-

The mobile phase typically consists of a buffer (e.g., sodium phosphate or citric acid), an organic modifier (e.g., methanol), and an ion-pairing agent.[14] The flow rate is typically around 1 mL/min during sample runs.[12]

-

-

Electrochemical Detection:

-

The electrochemical detector is set at an oxidizing potential (e.g., +0.65 V) to detect dopamine and its metabolites.

-

As this compound elutes from the column and passes over the electrode, it is oxidized, generating an electrical current that is proportional to its concentration.

-

-

Quantification:

-

Quantify this compound concentrations in each sample by comparing the peak area to a standard curve generated from solutions of known concentrations.

-

This compound and Dopamine Signaling Pathways

While this compound itself is a metabolite and not a signaling molecule, its levels are intricately linked to the activity of dopaminergic signaling pathways. Dopamine exerts its effects by binding to two families of G protein-coupled receptors: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[15][16]

-

D1-like receptors are typically coupled to Gs/olf proteins, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP).[17][18]

-

D2-like receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease cAMP levels.[15][17]

These initial events trigger downstream signaling cascades, including the activation of protein kinase A (PKA) by D1 receptor stimulation and the modulation of Akt/GSK3β pathways by D2 receptors.[16][] These pathways ultimately regulate neuronal excitability, gene expression, and synaptic plasticity. The rate of dopamine release and reuptake, which is reflected in this compound levels, is therefore a critical determinant of the engagement of these signaling pathways.

Conclusion

The study of this compound pathways provides a critical window into the dynamics of the dopaminergic system. As this guide has detailed, the regional variations in this compound concentration and turnover, combined with the effects of pharmacological manipulations, underscore the complex and nuanced regulation of dopamine in the brain. The robust methodologies of microdialysis and HPLC-ECD have empowered researchers to quantify these changes with high precision. A thorough understanding of these pathways and techniques is indispensable for advancing our knowledge of brain function and for the development of effective treatments for a host of neurological and psychiatric disorders.

References

- 1. Dopamine - Wikipedia [en.wikipedia.org]

- 2. Dopamine function in the prefrontal cortex of the rat is sensitive to a reduction of tonic GABA-mediated inhibition in the thalamic mediodorsal nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Metabolism of Dopamine in Nucleus Accumbens Astrocytes Is Preserved in Aged Mice Exposed to MPTP [frontiersin.org]

- 4. Impaired dopamine metabolism in Parkinson’s disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Computational Systems Analysis of Dopamine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3,4-dihydroxyphenylacetic acid (this compound) and the rat mesolimbic dopaminergic pathway: drug effects and evidence for somatodendritic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. antecscientific.com [antecscientific.com]

- 10. The Role of Dopamine in the Nucleus Accumbens and Striatum during Sexual Behavior in the Female Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 11. news-medical.net [news-medical.net]

- 12. High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and me... [protocols.io]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. youtube.com [youtube.com]

- 16. Dopamine: Functions, Signaling, and Association with Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

The Discovery and History of DOPAC Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and research significance of 3,4-dihydroxyphenylacetic acid (DOPAC), a primary metabolite of the neurotransmitter dopamine. The content herein is tailored for researchers, scientists, and drug development professionals, offering an in-depth exploration of this compound's role in neuroscience. This document details the historical context of its discovery, key experimental protocols for its measurement, and a summary of quantitative data from various studies. Furthermore, it includes visualizations of critical signaling pathways and experimental workflows to facilitate a deeper understanding of this compound research.

Introduction: The Significance of this compound in Dopamine Neurotransmission

3,4-Dihydroxyphenylacetic acid (this compound) is a crucial endogenous catecholamine metabolite that serves as a primary indicator of dopamine turnover in the central nervous system. Its formation is intrinsically linked to the metabolic breakdown of dopamine, a neurotransmitter pivotal for motor control, motivation, reward, and various cognitive functions. The study of this compound provides a window into the presynaptic status of dopaminergic neurons, offering valuable insights into both normal brain function and the pathophysiology of numerous neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction.

The enzymatic degradation of dopamine to this compound is a critical homeostatic mechanism that regulates dopamine levels. This process is primarily mediated by the enzyme monoamine oxidase (MAO) located on the outer mitochondrial membrane within the presynaptic terminal, followed by the action of aldehyde dehydrogenase. Consequently, the measurement of this compound levels, often in conjunction with dopamine concentrations (the this compound/dopamine ratio), has become a fundamental tool in neuropharmacology and neuroscience research to assess the activity and integrity of dopaminergic pathways.

This guide will navigate through the historical milestones that led to our current understanding of this compound, provide detailed methodologies for its quantification, present a consolidated view of its measured levels in various biological matrices and experimental conditions, and illustrate the key biochemical and experimental processes through detailed diagrams.

A Historical Perspective on this compound Research